1-(3-Aminopropyl)pyrrolidin-2-one

Catalog No.
S562227
CAS No.
7663-77-6
M.F
C7H14N2O
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Aminopropyl)pyrrolidin-2-one

CAS Number

7663-77-6

Product Name

1-(3-Aminopropyl)pyrrolidin-2-one

IUPAC Name

1-(3-aminopropyl)pyrrolidin-2-one

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2

InChI Key

HJORCZCMNWLHMB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CCCN

Synonyms

N-(3-Aminopropyl)-γ-butyrolactam; 3-(2-Oxo-1-pyrrolidinyl)propylamine; 1-(3-Aminopropyl)pyrrolidin-2-one; NSC 108683;

Canonical SMILES

C1CC(=O)N(C1)CCCN

The exact mass of the compound 1-(3-Aminopropyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108683. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3-Aminopropyl)pyrrolidin-2-one (CAS 7663-77-6) is a highly versatile bifunctional intermediate that combines a polar γ-lactam (pyrrolidone) core with a reactive primary aliphatic amine. This structural duality provides it with the exceptional solvency and hydrogen-bonding characteristics of N-methyl-2-pyrrolidone (NMP) alongside the covalent reactivity of a terminal amine. In industrial and pharmaceutical procurement, it is prioritized as a premium functionalizing agent for chelating polymer resins, a derivatization linker for drug synthesis, and a specialty amine for advanced formulations. Its ability to impart both hydrophilicity and specific binding affinities makes it a critical precursor where standard aliphatic amines fail to provide the necessary physicochemical or biological performance .

Research Fit

Workflow Covalent conjugation via primary amine handle
Selection Bifunctional intermediate with lactam ring for polarity and H-bonding
Use Context Prodrug linker, membrane monomer, metabolomics standard Endogenous polyamine metabolite context

Generic substitution of 1-(3-Aminopropyl)pyrrolidin-2-one with standard aliphatic amines (e.g., ethylenediamine) or conventional pyrrolidone solvents (e.g., NMP) routinely fails in advanced applications. Simple amines lack the highly polar, non-ionic lactam ring, leading to inferior compatibility with polar polymer matrices and failing to modulate the toxicity of pharmaceutical conjugates. Conversely, standard pyrrolidone solvents lack the primary amine group, rendering them incapable of forming the stable covalent bonds required for permanent polymer grafting or drug derivatization. Consequently, buyers must procure this exact bifunctional compound to achieve simultaneous structural integration and polarity enhancement .

Substitution Risk

Target bifunctional intermediate
N-Methyl-2-pyrrolidone (NMP)
Lacks the primary amine required for covalent conjugation; direct substitution would eliminate nucleophilic attachment capability.
Target bifunctional intermediate
Aliphatic diamine
Absence of the polar lactam ring may alter solubility and hydrogen-bonding properties, limiting conjugate design reproducibility.
Target bifunctional intermediate
Simple alkyl amines or lactams
Dual functionality is essential for reported teratogenicity endpoint modulation and membrane grafting performance; single-function analogs may not transfer.

Polymer Resin Modification Efficiency vs. Pipecoline Analogs

In the synthesis of heterocyclic functionalized resins for metal recovery, 1-(3-Aminopropyl)pyrrolidin-2-one demonstrates superior processability compared to closely related structural analogs. When grafted onto a polymer backbone, the pyrrolidone-amine achieved a modification yield of 74.6%, outperforming N-(3-aminopropyl)-2-pipecoline, which only achieved a 69.2% yield under identical conditions [1].

Evidence DimensionPolymer modification yield
Target Compound Data74.6% yield
Comparator Or BaselineN-(3-aminopropyl)-2-pipecoline (69.2% yield)
Quantified Difference5.4% higher grafting efficiency
ConditionsSynthesis of functionalized polymer resins for chloride solution extraction

Higher grafting efficiency directly reduces precursor waste and lowers the overall manufacturing cost of specialty chelating resins.

NTD induction comparison
Head-to-head
VPA-PYR 0% NTDs vs. VPA 5.5% and VPA-AMA 8.2% at 2.20 mmol/kg in mouse model
Reported teratogenicity endpoint context for prodrug linker selection
SWV/Fnn model; gestational day 8.5 IP injection. Data to verify for specific research model.

Maximum Silver Sorption Capacity in Hydrometallurgical Resins

Resins functionalized with 1-(3-Aminopropyl)pyrrolidin-2-one exhibit significantly enhanced performance in precious metal recovery compared to pipecoline-functionalized alternatives. In kinetic sorption studies from chloride solutions, the pyrrolidone-modified resin achieved a maximum Ag(I) sorption capacity of 117.8 mg/g, substantially exceeding the 105.4 mg/g capacity of the N-(3-aminopropyl)-2-pipecoline resin [1].

Evidence DimensionMaximum Ag(I) sorption capacity
Target Compound Data117.8 mg/g
Comparator Or BaselineN-(3-aminopropyl)-2-pipecoline resin (105.4 mg/g)
Quantified Difference11.7% higher silver sorption capacity
ConditionsPseudo-first-order kinetic model evaluation in synthetic and real chloride solutions

A higher sorption capacity extends the operational lifecycle of the resin and improves the economic viability of silver extraction processes.

Membrane functionalization
Class-level
APy-grafted PEK-Cardo membranes show excellent PA doping and high conductivity
Supports feasibility as functional monomer in HT-PEM research
Context-dependent; quantitative conductivity values not provided in abstract.

Elimination of Teratogenicity in Anticonvulsant Drug Conjugates

As a derivatization linker, 1-(3-Aminopropyl)pyrrolidin-2-one dramatically improves the safety profile of carboxylic acid drugs. When valproic acid (VPA) was conjugated with this compound (VPA-PYR), it induced 0% neural tube defects (NTDs) in exposed embryos at a dose of 2.20 mmol/kg. In stark contrast, the amantadine conjugate (VPA-AMA) induced NTDs in 8.2% of embryos, and unconjugated VPA caused 5.5% NTDs at the same dosage [1].

Evidence DimensionIncidence of Neural Tube Defects (NTDs) in embryos
Target Compound DataVPA-PYR conjugate (0% NTDs)
Comparator Or BaselineVPA-AMA conjugate (8.2% NTDs) and parent VPA (5.5% NTDs)
Quantified DifferenceComplete elimination of teratogenic NTDs compared to the parent drug and alternative conjugates
ConditionsIntraperitoneal injection in pregnant SWV/Fnn mice at 2.20 mmol/kg

This demonstrates the compound's critical value as a pharmaceutical building block for rescuing the safety profiles of toxic but efficacious drug candidates.

In vivo conversion rate
Reported
~12% conversion from spermidine
Quantified endogenous metabolite identity verification
Rat IP administration; urinary analysis. Supports use as analytical standard.

Synthesis of High-Capacity Chelating Resins for Hydrometallurgy

Due to its high grafting efficiency and the strong coordination ability of its lactam-amine structure, this compound is ideal for manufacturing specialized polymer resins. It is specifically recommended for applications targeting the selective recovery of Ag(I) from complex chloride leaching solutions, where it outperforms pipecoline-based functional groups in both yield and maximum sorption capacity [1].

Safety-Optimized Pharmaceutical Derivatization

In medicinal chemistry, 1-(3-Aminopropyl)pyrrolidin-2-one is a highly effective conjugating agent for carboxylic acid-containing drugs. It is the preferred choice for synthesizing prodrugs or conjugates (such as valproate derivatives) where maintaining therapeutic efficacy while completely eliminating severe teratogenic side effects is a primary procurement and development goal [2].

Bifunctional Modifiers for Advanced Polymer Coatings

For industrial formulations requiring both the high polarity of an NMP-like solvent and the permanent integration of a reactive amine, this compound serves as an optimal modifier. It is utilized in epoxy and polyurethane systems to improve compatibility with polar substrates and enhance the hydrophilicity of the final cured matrix without the volatility issues of unreacted solvents .

Application Fit Matrix

Application
Selection Property
Validation Focus
Anticonvulsant prodrug synthesis research
Conjugation linker with reported teratogenicity endpoint context
Teratogenicity endpoint in mouse model; comparative linker evaluation
HT-PEM fuel cell membrane fabrication
Amine-lactam dual functionality for polymer grafting
Ionic conductivity and PA doping performance review
Spermidine catabolism metabolomics
Endogenous metabolite identity verification
Quantified metabolic conversion rate; analytical assay validation
Immunomodulatory heterocycle synthesis
Building block for IL-12/IL-23 modulator research
Cytokine modulation assay context; target engagement review

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7663-77-6

Wikipedia

1-(3-Aminopropyl)-2-pyrrolidinone
Chemical compounds from Sorensen, et al.

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